molecular formula C27H36F5N3O8S B8025150 Biotin-PEG4-PFP ester

Biotin-PEG4-PFP ester

Cat. No.: B8025150
M. Wt: 657.6 g/mol
InChI Key: ZWASPEUSWXFTOK-TZPNTHKFSA-N
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Description

Biotin-PEG4-PFP ester is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of biotin, a naturally occurring vitamin, linked to a polyethylene glycol (PEG) spacer and a pentafluorophenyl (PFP) ester group. This structure allows for efficient biotin labeling of proteins and other macromolecules, enhancing their solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG4-PFP ester typically involves the reaction of biotin with a PEG spacer and a PFP ester. The process begins with the activation of biotin, followed by the attachment of the PEG spacer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-PFP ester primarily undergoes nucleophilic substitution reactions. The PFP ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, such as lysine residues in proteins. The reactions are typically carried out in aqueous buffers at room temperature .

Major Products

The major products formed from reactions with this compound are biotinylated proteins or peptides. These biotinylated molecules can then be used in various biochemical assays and applications .

Scientific Research Applications

Biotin-PEG4-PFP ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Biotin-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. The biotin moiety binds with high affinity to avidin and streptavidin proteins, allowing for the efficient capture and detection of biotinylated molecules. This interaction is crucial in various biochemical assays and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity with both primary and secondary amines, making it more versatile compared to other biotinylation reagents. The PFP ester group also provides greater stability in aqueous solutions, enhancing the overall efficiency of the biotinylation process .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F5N3O8S/c28-20-21(29)23(31)26(24(32)22(20)30)43-19(37)5-7-39-9-11-41-13-14-42-12-10-40-8-6-33-18(36)4-2-1-3-17-25-16(15-44-17)34-27(38)35-25/h16-17,25H,1-15H2,(H,33,36)(H2,34,35,38)/t16-,17-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWASPEUSWXFTOK-TZPNTHKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F5N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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